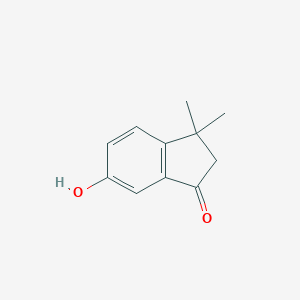

6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Descripción

6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative characterized by a hydroxyl group at position 6 and two methyl groups at position 3 of the bicyclic indanone scaffold. Its molecular formula is C₁₁H₁₂O₂, with an average molecular mass of 176.21 g/mol . The compound is synthesized via intramolecular Friedel-Crafts acylation of phenylpropanoid precursors under trifluoromethanesulfonic acid catalysis, followed by aldol condensation or demethylation reactions to introduce functional groups . Indanone derivatives like this are pivotal intermediates in medicinal chemistry, particularly for antitumor, anti-inflammatory, and enzyme-inhibiting agents, owing to their structural versatility and stability .

Propiedades

IUPAC Name |

6-hydroxy-3,3-dimethyl-2H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXMNGLZHJLQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C1C=CC(=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598404 | |

| Record name | 6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166978-00-3 | |

| Record name | 6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For example, the reaction of 3,3-dimethyl-2-butanone with phenol in the presence of a strong acid catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of 6-oxo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

Reduction: Formation of 6-hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has shown potential as an inhibitor of protein kinase A , an enzyme involved in various cellular processes such as growth and metabolism. This inhibition is crucial for therapeutic applications in diseases like cancer and metabolic disorders.

Key Findings:

- Inhibition Mechanism: The compound effectively binds to protein kinase A, inhibiting its activity and influencing downstream signaling pathways critical for cell regulation.

Biological Activities

Research indicates that this compound possesses various biological activities:

- Anticancer Activity: Studies have suggested that it may exhibit anticancer properties by modulating signaling pathways associated with tumor growth.

- Anti-inflammatory Effects: Its structural features suggest potential anti-inflammatory applications through the modulation of inflammatory pathways.

Interaction Studies

Interaction studies have demonstrated that this compound can bind effectively to various biological macromolecules. This binding is essential for understanding its mechanism of action in therapeutic contexts.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Research

A study investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell proliferation associated with protein kinase A inhibition.

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory potential of this compound. Results showed that it could reduce pro-inflammatory cytokine levels in vitro, suggesting its utility in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 6-hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves interactions with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the carbonyl group can act as an electrophilic center in chemical reactions. These interactions can influence the compound’s reactivity and biological activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 6-hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one and related indanone derivatives:

Structural and Functional Insights

Substituent Effects on Bioactivity: Hydroxyl Groups: The presence of OH at C6 (target compound) or C3 () enhances solubility and hydrogen-bonding capacity, critical for receptor interactions. For example, 7x () showed potent anti-inflammatory activity due to its C6-OH and methoxy-benzylidene group . Bulkier Substituents: 3-Hydroxy-5-isopropyl-3-methylindanone () exhibited stronger root growth inhibition (IC₅₀ = 0.16 mM) than hypocotyl inhibition, likely due to steric effects influencing membrane permeability . Electron-Withdrawing Groups: Chloro and methoxy substituents in ’s compound improve EGFR binding affinity by modulating electron density in the aromatic system .

Synthetic Flexibility: The target compound’s synthesis via Friedel-Crafts acylation () contrasts with palladium-catalyzed hydration-olefin insertion (), which achieves 99% yields for cis-2,3-disubstituted indanones. Demethylation (BBr₃) is a key step to introduce hydroxyl groups from methoxy precursors .

Electronic Properties :

- DFT studies on IMDHI () revealed high electrophilicity (global electrophilicity index = 3.2 eV) due to the indole-methylene group, correlating with its antimicrobial activity .

Key Research Findings

- Antitumor Potential: Indanones like the target compound are precursors to 2-arylidene derivatives (e.g., C1–C17 in ), which exhibit cytotoxicity against cancer cell lines via tubulin polymerization inhibition .

- Enzyme Inhibition : Tetrazole-thio derivatives () inhibit acetylcholinesterase (AChE) by mimicking the acetylcholine structure, highlighting the role of sulfur in enhancing binding affinity .

- Stereochemical Influence: Palladium-catalyzed methods () produce diastereomerically pure indanones, crucial for optimizing pharmacokinetic properties .

Challenges and Opportunities

- Bioavailability : Hydroxyl groups improve solubility but may reduce metabolic stability. Methoxy or chloro substituents () offer a balance but require toxicity studies.

- Synthetic Complexity: Multi-step routes (e.g., ) limit scalability, whereas one-pot methods () are more efficient but less explored for hydroxylated indanones.

Actividad Biológica

6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS Number: 166978-00-3) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C11H12O2, with a molecular weight of 176.21 g/mol. The compound features a hydroxyl group which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H12O2 |

| Molecular Weight | 176.21 g/mol |

| CAS Number | 166978-00-3 |

Biological Activity

Research has indicated that this compound exhibits various biological activities including antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

A study demonstrated that derivatives of the indanone structure possess significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Properties

Research into the anticancer effects of this compound indicates promising results against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 7.84 |

| HepG2 (Liver Cancer) | 14.65 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest at the G2/M phase .

Case Studies and Research Findings

Several studies have investigated the biological activity of indanone derivatives similar to this compound:

- Cytotoxicity Screening : A study screened multiple derivatives for cytotoxicity against MDA-MB-231 and HepG2 cells. Compounds with structural similarities showed significant growth inhibition and were further evaluated for their mechanisms of action .

- Molecular Docking Studies : In silico studies have suggested that the compound can effectively bind to target sites involved in cancer progression. The predicted binding affinities indicate its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yields?

- Methodological Answer :

- Step 1 : Start with a bicyclic ketone precursor (e.g., 3,3-dimethylindan-1-one derivatives) and introduce hydroxyl groups via oxidation or hydroxylation. For example, Dess-Martin periodinane in CH2Cl2 can oxidize alcohols to ketones, while NaIO4 in THF/H2O enables selective cleavage for functionalization .

- Step 2 : Optimize reaction time and temperature to avoid over-oxidation. Yields >70% are achievable under inert atmospheres (e.g., Ar) with rigorous moisture control .

- Step 3 : Purify via column chromatography (e.g., pentane:ethyl acetate gradients) and confirm purity using HPLC or NMR .

Q. How is X-ray crystallography employed to resolve the molecular structure of dihydroindenone derivatives?

- Methodological Answer :

- Step 1 : Grow single crystals using slow evaporation in solvents like chloroform or ethyl acetate.

- Step 2 : Collect diffraction data with a synchrotron or in-house X-ray source. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure, accounting for disorder or twinning .

- Step 3 : Validate geometry using ORTEP-3 for graphical representation, ensuring bond lengths and angles align with DFT-calculated values .

Advanced Research Questions

Q. How can diastereoselective synthesis of dihydroindenones be achieved via transition-metal catalysis?

- Methodological Answer :

- Step 1 : Employ a palladium-catalyzed hydration-olefin insertion cascade. Use internal nucleophiles (e.g., hydroxyl groups) to facilitate nucleopalladation of alkynes, enabling 100% atom-economical cyclization .

- Step 2 : Optimize ligand selection (e.g., phosphines) to control stereochemistry. Cis-2,3-disubstituted products are obtained with >95% diastereoselectivity .

- Step 3 : Mechanistic validation via isotopic labeling (e.g., D2O) to trace hydration pathways .

Q. What computational strategies are used to predict electronic properties and reactivity of 6-hydroxy-dihydroindenones?

- Methodological Answer :

- Step 1 : Perform density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) to optimize geometry and compute HOMO-LUMO gaps. This predicts electrophilicity (e.g., global electrophilicity index >1.5 eV) .

- Step 2 : Generate molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites. Correlate with experimental NMR chemical shifts (e.g., enol-keto tautomerism in CDCl3) .

- Step 3 : Validate reactivity using Fukui indices to prioritize sites for functionalization (e.g., hydroxyl group oxidation) .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray structures)?

- Methodological Answer :

- Step 1 : Confirm sample purity via melting point analysis and chromatographic methods. Impurities >2% can distort NMR signals .

- Step 2 : Analyze dynamic processes (e.g., tautomerism) using variable-temperature NMR. For example, enol-keto equilibria may cause signal splitting at 298 K but coalesce at higher temperatures .

- Step 3 : Cross-validate with IR spectroscopy (e.g., C=O stretch at ~1700 cm<sup>-1</sup>) and computational simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.